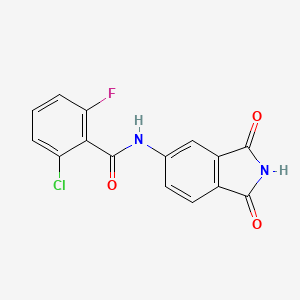
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide, also known as MMBA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMBA is a synthetic compound that belongs to the class of fatty acid amides. It is a white crystalline powder with a molecular formula of C14H29NO2S and a molecular weight of 279.46 g/mol.
作用機序
The exact mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to inhibit the phosphorylation and degradation of IκBα, a key regulator of the NF-κB pathway. This, in turn, leads to the inhibition of NF-κB activation and the subsequent downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, which plays a key role in the regulation of inflammation and immune responses. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduce the levels of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
One of the major advantages of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide is its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. However, one of the limitations of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide in vivo to determine its safety and efficacy in humans. Additionally, the potential use of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide in the treatment of other inflammatory and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
合成法
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide involves the reaction of 2-methoxy-4-methylsulfanylbutylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide.
科学的研究の応用
N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. N-(2-Methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
特性
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-12(2,3)8-11(14)13-9-10(15-4)6-7-16-5/h10H,6-9H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRRDMLJMHPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

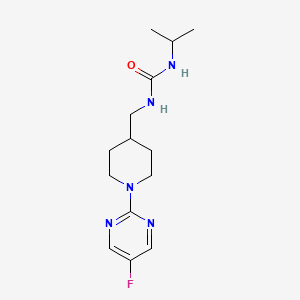
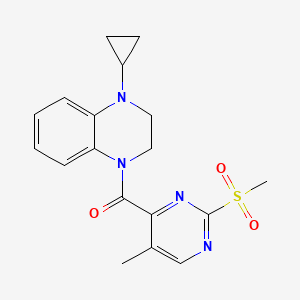
![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
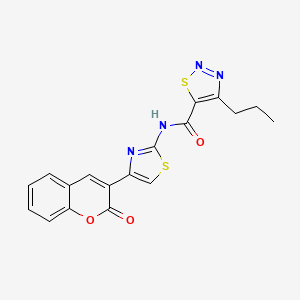
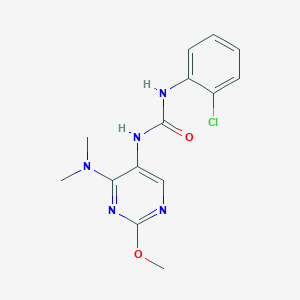
![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)

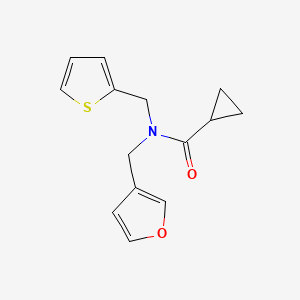
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
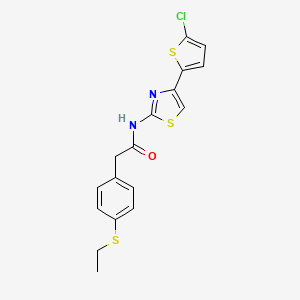
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
